molecular formula C6H9N3O3 B1268246 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid CAS No. 884497-48-7

4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B1268246
CAS No.: 884497-48-7
M. Wt: 171.15 g/mol
InChI Key: VQSAOMMZQDDRTG-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid: is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of a hydrazine derivative with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to more reactive or stable forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the oxadiazole ring or the aminopropyl chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biology, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for the design of enzyme inhibitors or receptor agonists/antagonists.

Medicine: In medicine, derivatives of this compound may be explored for their therapeutic properties. For example, they could be investigated for their potential as anti-inflammatory, antimicrobial, or anticancer agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds or electrostatic interactions with proteins or nucleic acids, affecting their function. The oxadiazole ring may also participate in π-π stacking interactions or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 3-(3-Aminopropyl)-1,2,4-oxadiazole-5-carboxylic acid
  • 4-(3-Aminopropyl)-1,2,3-triazole-5-carboxylic acid
  • 4-(3-Aminopropyl)-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness: 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid is unique due to the specific positioning of the nitrogen and oxygen atoms within the oxadiazole ring. This arrangement can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar heterocyclic compounds.

Properties

IUPAC Name

4-(3-aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c7-3-1-2-4-5(6(10)11)9-12-8-4/h1-3,7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSAOMMZQDDRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NON=C1C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216895
Record name 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-48-7
Record name 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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